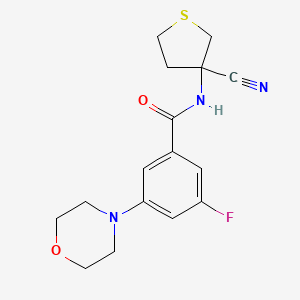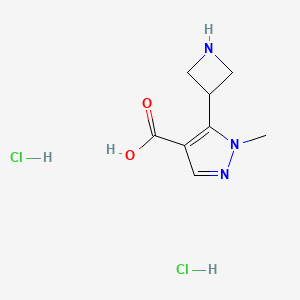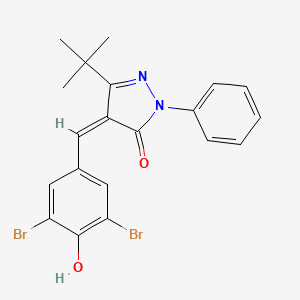
N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an important regulator of apoptosis, or programmed cell death, and is overexpressed in many types of cancer, including leukemia, lymphoma, and solid tumors. ABT-199 has shown promising results in preclinical and clinical studies, and is currently approved by the US Food and Drug Administration (FDA) for the treatment of certain types of leukemia.
作用機序
N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide binds to the hydrophobic groove of BCL-2, thereby preventing its interaction with pro-apoptotic proteins such as BIM and PUMA. This leads to the release of these proteins, which in turn activate the intrinsic apoptotic pathway and induce cancer cell death. N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide has a high affinity for BCL-2, with a dissociation constant (Kd) of approximately 0.01 nM.
Biochemical and physiological effects:
N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide has been shown to induce apoptosis in cancer cells in vitro and in vivo, while sparing normal cells. It has also been shown to inhibit tumor growth and improve survival in animal models of leukemia and lymphoma. In clinical trials, N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide has demonstrated high response rates and durable remissions in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) and other B-cell malignancies.
実験室実験の利点と制限
N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide has several advantages as a tool for studying the role of BCL-2 in cancer biology. It is a highly selective inhibitor of BCL-2, with minimal off-target effects. It is also orally bioavailable and has a favorable pharmacokinetic profile, allowing for convenient dosing in animal models and clinical trials. However, N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide has some limitations as well. It is a small molecule inhibitor and may not fully recapitulate the physiological effects of genetic or antibody-mediated BCL-2 inhibition. Additionally, N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide may not be effective in all types of cancer or in all patients, and resistance to N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide has been reported in some cases.
将来の方向性
Despite its success in CLL and other B-cell malignancies, N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide has yet to show significant efficacy in solid tumors. Future research may focus on identifying combination therapies that enhance the efficacy of N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide in these cancers. Additionally, further studies may explore the mechanisms of resistance to N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide and develop strategies to overcome it. Finally, the development of next-generation BCL-2 inhibitors with improved selectivity, potency, and pharmacokinetics may lead to more effective targeted therapies for cancer.
合成法
N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide is synthesized through a multistep process that involves the coupling of a thiolane ring to a fluorobenzene derivative, followed by the addition of a morpholine ring and a cyano group. The final product is purified through multiple chromatographic techniques, including high-performance liquid chromatography (HPLC).
科学的研究の応用
N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide has been extensively studied in preclinical and clinical settings for its potential as a targeted therapy for various types of cancer. In vitro studies have shown that N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide selectively binds to BCL-2 and induces apoptosis in cancer cells, while sparing normal cells. In vivo studies have demonstrated the efficacy of N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide in animal models of leukemia and lymphoma, as well as solid tumors such as breast and lung cancer.
特性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c17-13-7-12(8-14(9-13)20-2-4-22-5-3-20)15(21)19-16(10-18)1-6-23-11-16/h7-9H,1-6,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHPHROZISJZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=CC(=CC(=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2568736.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2568737.png)
![3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2568738.png)
![1-ethyl-5-((4-fluorobenzyl)thio)-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2568740.png)

![2-(4-Oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetohydrazide](/img/structure/B2568743.png)
![2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2568744.png)
![N-(4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2568745.png)
![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2568746.png)

![2-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B2568752.png)
![2,2-Dimethyl-5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione](/img/structure/B2568753.png)
![(4-ethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2568757.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2568758.png)